molecular formula C13H10F3NO B7838056 (3-(Pyridin-3-yl)-5-(trifluoromethyl)phenyl)methanol

(3-(Pyridin-3-yl)-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B7838056
M. Wt: 253.22 g/mol
InChI Key: DUTQGXFHWFOZBZ-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-yl)-5-(trifluoromethyl)phenyl)methanol is a pyridine-containing aromatic alcohol characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the phenyl ring and a pyridin-3-yl group at the 3-position. The compound’s molecular formula is C₁₃H₁₀F₃NO, with a molecular weight of 253.22 g/mol (CAS: 887974-00-7) . The presence of the -CF₃ group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

[3-pyridin-3-yl-5-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)12-5-9(8-18)4-11(6-12)10-2-1-3-17-7-10/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTQGXFHWFOZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related pyridine derivatives, focusing on molecular features, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) CAS Number Reference
(3-(Pyridin-3-yl)-5-(trifluoromethyl)phenyl)methanol C₁₃H₁₀F₃NO -CF₃ (5-position), pyridin-3-yl (3-position) Methanol 253.22 887974-00-7
(2-Methyl-5-(pyridin-3-yl)phenyl)methanol C₁₃H₁₃NO -CH₃ (2-position), pyridin-3-yl (5-position) Methanol 199.25 2122802-32-6
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate C₁₄H₁₀F₃NO₂ -CF₃ (5-position), pyridin-3-yl (3-position) Ester 281.24 1214343-94-8
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (Positional Isomer) C₁₃H₁₀F₃NO -CF₃ (meta-phenyl), pyridin-3-yl (5-position) Methanol 253.22 1096916-32-3

Key Observations :

  • Substituent Effects: The trifluoromethyl group in the target compound increases its molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., (2-Methyl-5-(pyridin-3-yl)phenyl)methanol) .
  • Functional Group Impact: The ester group in Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate confers higher polarity but lower metabolic stability than the methanol group in the target compound .

Physicochemical Properties

Table 2: Solubility and Stability Data
Compound Name Solubility Stability Storage Conditions Reference
(3-(Pyridin-3-yl)-5-(trifluoromethyl)phenyl)methanol Not explicitly reported Likely stable under inert conditions 2–8°C (recommended)
Nilotinib Impurity (Related Structure) Slight in DMSO, Methanol No stability data -20°C (solid form)
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol Not reported Assumed stable Not specified

Key Observations :

  • Storage Recommendations : Low-temperature storage (2–8°C or -20°C) is common for preserving stability in pyridine derivatives .

Key Observations :

  • Methanol Synthesis: The target compound’s analogs are synthesized via condensation reactions using triethylamine as a catalyst, followed by recrystallization .
  • Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Sonogashira) is effective for introducing ethynyl or aryl groups to pyridine cores .

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